1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Description
This compound features a quinoline core substituted with a cyano group at position 3 and an ethyl group at position 4. The piperidine-4-carboxamide moiety is linked to the quinoline at position 4, with the carboxamide nitrogen further substituted by a 4-methoxybenzyl group. The 3-cyano and 6-ethyl groups on the quinoline likely enhance electron-withdrawing effects and lipophilicity, respectively, while the 4-methoxybenzyl substituent may influence binding affinity through hydrophobic or π-π interactions .
Properties
IUPAC Name |
1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O2/c1-3-18-6-9-24-23(14-18)25(21(15-27)17-28-24)30-12-10-20(11-13-30)26(31)29-16-19-4-7-22(32-2)8-5-19/h4-9,14,17,20H,3,10-13,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDPAHNGJKEPBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the cyano and ethyl groups. The piperidine ring is then constructed, and the methoxyphenyl group is attached through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Various substitution reactions can replace specific atoms or groups with different ones, allowing for structural modifications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce more saturated analogs.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide exhibit significant anticancer properties. Quinoline derivatives have been studied extensively for their ability to inhibit cancer cell proliferation. For instance, analogs have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Studies have demonstrated that quinoline-based compounds can exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Enzyme Inhibition
One prominent mechanism involves the inhibition of specific enzymes that play critical roles in cellular processes. For example, related compounds have been identified as inhibitors of CD38, an enzyme involved in NAD+ metabolism, which is crucial for energy homeostasis and cellular signaling . This inhibition can lead to increased levels of NAD+, thereby enhancing cellular functions and promoting apoptosis in cancer cells.
Interaction with Receptors
The compound may also interact with various receptors implicated in disease pathways. For instance, piperidine derivatives are known to interact with neurotransmitter receptors, which could lead to applications in neuropharmacology, particularly in treating neurological disorders .
Preclinical Studies
In preclinical studies, derivatives of this compound have been tested on animal models to evaluate their pharmacokinetics and pharmacodynamics. One study demonstrated that a related quinoline derivative significantly reduced tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
(a) Substituent Variations on the Quinoline Ring
- 6-Ethyl vs. 6-Ethoxy: The compound 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-phenylpiperidine-4-carboxamide () replaces the 6-ethyl group with ethoxy. The phenyl substituent (vs. 4-methoxybenzyl) reduces steric bulk but eliminates methoxy-mediated interactions .
- 6-Ethyl vs. 6-Fluoro: 1-(3-Cyano-6-fluoroquinolin-4-yl)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide () substitutes ethyl with fluorine, enhancing electronegativity and metabolic stability. The trifluoromethoxy group on the aryl ring increases lipophilicity and resistance to oxidative metabolism compared to the 4-methoxybenzyl group .
(b) Modifications to the Piperidine Carboxamide Side Chain
- 4-Methoxybenzyl vs. 4-(Methylsulfanyl)benzyl: The compound 1-(3-cyano-6-ethylquinolin-4-yl)-N-{[4-(methylsulfanyl)phenyl]methyl}piperidine-4-carboxamide () replaces methoxy with methylsulfanyl.
- Piperidine Carboxamide vs. Oxazole Derivatives: Compounds in replace the quinoline-piperidine core with oxazole rings. For example, N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-(trifluoromethyl)phenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide demonstrates HCV inhibition, suggesting that heterocyclic cores (oxazole vs. quinoline) dictate target specificity. The chloro and trifluoromethyl groups enhance halogen bonding and lipophilicity, traits absent in the target compound .
Structural and Pharmacological Implications
Physicochemical Properties
Biological Activity
The compound 1-(3-cyano-6-ethylquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H22N4O2
- Molecular Weight : 350.42 g/mol
Research indicates that this compound may exhibit multiple mechanisms of action, including:
- Inhibition of Kinases : Similar compounds have been studied for their ability to inhibit specific kinases, which are crucial in various signaling pathways. For instance, derivatives with piperidine structures have shown promise in inhibiting ERK5 kinase activity, which is involved in cell proliferation and survival .
- Antiviral Properties : The compound's structural elements suggest potential antiviral activity. Compounds with similar quinoline structures have been repurposed for antiviral applications against various viruses, including SARS-CoV-2 .
- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. Studies have shown that modifications to the quinoline ring can enhance antibacterial and antifungal activities .
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of the target compound:
- Kinase Inhibition Study :
- Antiviral Screening :
- Antimicrobial Testing :
Pharmacokinetic Profile
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:
| Parameter | Value |
|---|---|
| Oral Bioavailability | 42% |
| Clearance (Cl) | 14 mL/min/kg |
| Volume of Distribution (Vd) | 0.6 L/kg |
| Half-life (t1/2) | 80 minutes |
These parameters indicate a favorable profile for oral administration and suggest that the compound could be suitable for further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
